1,2-Butadiene

描述

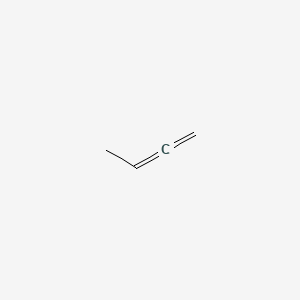

Structure

3D Structure

属性

InChI |

InChI=1S/C4H6/c1-3-4-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRMTGGDHLBXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26160-98-5 | |

| Record name | 1,2-Butadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26160-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027225 | |

| Record name | 1,2-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Volatile, colorless liquid or vapor; A gas at 25 deg C; [HSDB] | |

| Record name | 1,2-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

10.9 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; very sol in benzene; miscible in alcohol and ether | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.676 @ 0 °C/4 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.9 (Air= 1) | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1260 mm Hg @ 25 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile, clear, colorless liquid or vapor. | |

CAS No. |

590-19-2 | |

| Record name | 1,2-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZI943A8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.2 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Unique Functional Group: A Historical and Technical Guide to Allene Synthesis

An in-depth exploration of the discovery and seminal synthetic methodologies of allenes, from their early perception as chemical curiosities to their current status as versatile building blocks in modern organic chemistry.

Introduction

Allenes, organic compounds featuring a central carbon atom connected to two adjacent carbons by double bonds, possess a unique linear geometry and axial chirality that has fascinated and challenged chemists for over a century. Initially dismissed as unstable and synthetically inaccessible, allenes have emerged as valuable intermediates and target molecules in natural product synthesis, materials science, and drug development. This technical guide delves into the historical milestones of allene (B1206475) discovery and the evolution of their synthesis, providing detailed experimental protocols for key historical methods and a summary of their reported efficiencies.

The Dawn of Allene Chemistry: Discovery and Early Concepts

The story of allenes begins in the late 19th century, a period of foundational discoveries in organic chemistry.

The Theoretical Prediction of Allene Chirality

In 1875, long before the first synthesis of a stable allene, the brilliant Dutch chemist Jacobus Henricus van 't Hoff postulated the tetrahedral geometry of carbon and, by extension, the three-dimensional structure of molecules. His insightful predictions extended to the unique stereochemistry of cumulenes, including allenes. He recognized that appropriately substituted allenes would lack a plane of symmetry and should therefore exist as non-superimposable mirror images, a phenomenon now known as axial chirality.

The First Synthesis: Burton and Pechmann's "Glutinic Acid"

The first documented synthesis of an allene was achieved in 1887 by B. S. Burton and H. von Pechmann.[1] Ironically, their work was reportedly an attempt to disprove the existence of this class of compounds. They synthesized a substance they named "glutinic acid," which was later identified as penta-2,3-dienedioic acid. However, the definitive structural confirmation of an allene would have to wait for the advent of more advanced analytical techniques.

Key Historical Syntheses of Allenes

The 20th century witnessed the development of the first practical and reliable methods for the synthesis of allenes, transforming them from theoretical curiosities into accessible synthetic targets.

The First Chiral Allene: A Landmark Achievement by Maitland and Mills

The theoretical prediction of allene chirality by van 't Hoff was finally experimentally validated in 1935 by P. Maitland and W. H. Mills.[2][3] They successfully synthesized and resolved an optically active allene, providing concrete proof of axial chirality in this class of molecules. This seminal work laid the foundation for the development of asymmetric allene synthesis.

The Doering-LaFlamme Allene Synthesis (Skattebøl Rearrangement)

A significant breakthrough in allene synthesis came in 1958 with the work of W. von E. Doering and P. M. LaFlamme, which is also known as the Skattebøl rearrangement.[4][5] This two-step method involves the addition of a dihalocarbene to an alkene to form a 1,1-dihalocyclopropane, followed by reaction with an organolithium reagent or an alkali metal to induce a rearrangement to the corresponding allene.

The Crabbé-Ma Allene Synthesis

In 1979, Pierre Crabbé and his coworkers developed a one-pot synthesis of terminal allenes from terminal alkynes and formaldehyde (B43269) in the presence of a copper(I) salt and a secondary amine.[6] This method was later significantly improved and expanded by Shengming Ma and his research group, broadening its substrate scope and increasing its efficiency.

Experimental Protocols for Key Historical Syntheses

The following sections provide detailed experimental procedures for the seminal historical syntheses of allenes, based on the original publications.

Burton and Pechmann's Synthesis of Penta-2,3-dienedioic Acid (1887)

The original 1887 publication by Burton and Pechmann describes the synthesis of what they termed "glutinic acid" from citric acid. The experimental details from this historical paper are not presented in the modern format; however, the key transformation involved the treatment of citric acid with fuming sulfuric acid.

Experimental Procedure (Reconstructed from historical text): Citric acid was heated with fuming sulfuric acid. The reaction mixture was then worked up to isolate the product, which was characterized by its physical properties and elemental analysis. The exact quantities, reaction times, and temperatures were not reported with the precision of modern standards. The yield of this pioneering synthesis was also not explicitly stated.

Maitland and Mills' Synthesis of an Optically Active Allene (1936)

The first synthesis of a chiral allene by Maitland and Mills involved the dehydration of a chiral alcohol using a chiral acid catalyst.

Experimental Procedure: The synthesis started from α-phenyl-γ-(1-naphthyl)-allyl alcohol. This alcohol was subjected to dehydration using d-camphor-10-sulphonic acid as the chiral resolving agent and dehydrating catalyst. The reaction was carried out in benzene (B151609) solution. The resulting optically active allene, 1-phenyl-3-(1-naphthyl)allen, was isolated and its optical rotation was measured. The yield for the resolution and dehydration step was not explicitly provided in the 1936 publication, as the focus was on the proof of chirality.

Doering-LaFlamme Allene Synthesis of 1,2-Cyclononadiene (B72335) (1958)

The original Doering-LaFlamme paper provides a clear, two-step procedure for the synthesis of 1,2-cyclononadiene from cyclooctene (B146475).

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane A solution of cyclooctene (1.0 mol) in n-pentane (500 mL) was cooled to 0°C. To this was added potassium tert-butoxide (1.2 mol). A solution of bromoform (B151600) (1.2 mol) in n-pentane (200 mL) was then added dropwise over 2 hours while maintaining the temperature at 0°C. The mixture was stirred for an additional 2 hours at 0°C and then allowed to warm to room temperature overnight. The reaction was quenched with water, and the organic layer was separated, washed, dried, and concentrated to give 9,9-dibromobicyclo[6.1.0]nonane.

Step 2: Synthesis of 1,2-Cyclononadiene The 9,9-dibromobicyclo[6.1.0]nonane (0.5 mol) was dissolved in anhydrous ether (500 mL) and cooled to -78°C. A solution of methyllithium (B1224462) (1.1 mol) in ether was added dropwise. The reaction mixture was stirred at -78°C for 1 hour and then allowed to warm to room temperature. The reaction was quenched with water, and the organic layer was separated, washed, dried, and distilled to afford 1,2-cyclononadiene.

Crabbé's Original Allene Synthesis (1979)

The initial report by Crabbé and coworkers described the synthesis of a terminal allene from a terminal alkyne.

Experimental Procedure: A mixture of the terminal alkyne (1.0 mmol), paraformaldehyde (2.5 mmol), and diisopropylamine (B44863) (2.0 mmol) in dioxane (10 mL) was treated with copper(I) bromide (0.1 mmol). The mixture was heated at reflux for several hours. After cooling, the reaction mixture was diluted with ether and washed with dilute acid, water, and brine. The organic layer was dried and concentrated. The product was purified by chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key historical allene syntheses. It is important to note that the reporting standards of the earlier publications were different from today, and yields were not always provided or were not the primary focus of the study.

| Synthesis Method | Year | Substrate | Product | Reported Yield (%) |

| Burton-Doering | 1887 | Citric Acid | Penta-2,3-dienedioic acid | Not Reported |

| Maitland and Mills | 1936 | α-Phenyl-γ-(1-naphthyl)-allyl alcohol | 1-Phenyl-3-(1-naphthyl)allen | Not Reported |

| Doering-LaFlamme | 1958 | Cyclooctene | 1,2-Cyclononadiene | 50-60% |

| Crabbé (Original) | 1979 | 1-Ethynylcyclohexanol | 1-Prop-1,2-dienylcyclohexan-1-ol | ~70% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical progression of key historical discoveries and the general workflow of the seminal synthetic methods.

Conclusion

The journey of allene chemistry, from a theoretical concept to a cornerstone of modern organic synthesis, is a testament to the interplay of prediction, experimentation, and innovation. The pioneering work of van 't Hoff, Burton, Pechmann, Maitland, Mills, Doering, LaFlamme, Crabbé, and Ma laid the critical groundwork for our current understanding and utilization of these fascinating molecules. The development of robust synthetic methods has been paramount in unlocking the potential of allenes, enabling their incorporation into complex molecular architectures and driving advancements in various fields of chemical science. This guide provides a historical and technical foundation for researchers, scientists, and drug development professionals to appreciate the rich history and leverage the synthetic utility of allenes in their own endeavors.

References

- 1. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 2. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Doering-LaFlamme Allene Synthesis - Chempedia - LookChem [lookchem.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. Skattebøl_rearrangement [chemeurope.com]

molecular orbital theory of 1,2-butadiene

An In-depth Technical Guide to the Molecular Orbital Theory of 1,2-Butadiene

Introduction

This compound, an allene, presents a unique case study in molecular orbital theory due to its cumulated double bonds and non-planar structure. Unlike conjugated systems like its isomer, 1,3-butadiene, the π-systems in this compound are orthogonal to each other. This guide provides a detailed exploration of the molecular orbital framework of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its electronic structure and bonding characteristics. This document is intended for researchers and professionals in chemistry and drug development who require a deep understanding of the electronic properties of such molecules.

Electronic Structure and Bonding

The structure of this compound (CH₂=C=CH-CH₃) dictates its electronic properties. The central carbon atom (C2) is sp-hybridized, forming two σ-bonds with the adjacent sp²-hybridized carbon (C1) and the other sp-hybridized carbon (C3). The terminal methyl carbon (C4) is sp³-hybridized. The two π-bonds are formed from the unhybridized p-orbitals on C1, C2, and C3. Crucially, the two π-systems are perpendicular to each other. One π-bond is in the plane of the C1-C2-C3 atoms, and the other is perpendicular to this plane. This orthogonality prevents conjugation between the two double bonds, leading to distinct electronic behavior compared to conjugated dienes.

Molecular Orbital Energy Levels

The molecular orbitals of this compound can be qualitatively understood by considering the interactions of the atomic orbitals. The π-orbitals are of particular interest. There are two sets of π-molecular orbitals, one for each double bond, which are orthogonal and do not mix. The energies of these orbitals have been determined through a combination of computational studies and experimental techniques like photoelectron spectroscopy.

Quantitative Molecular Orbital Data

The following table summarizes key quantitative data for this compound, including molecular orbital energies and geometric parameters.

| Parameter | Value | Method |

| π(C1=C2) Orbital Energy | -10.2 eV | Photoelectron Spectroscopy |

| π(C2=C3) Orbital Energy | -9.6 eV | Photoelectron Spectroscopy |

| σ Orbital Energy Range | -11 eV to -25 eV | Computational (HF/6-31G*) |

| C1=C2 Bond Length | 1.308 Å | Electron Diffraction |

| C2=C3 Bond Length | 1.308 Å | Electron Diffraction |

| C3-C4 Bond Length | 1.503 Å | Electron Diffraction |

| ∠C1C2C3 Bond Angle | 178.4° | Electron Diffraction |

| ∠C2C3C4 Bond Angle | 121.5° | Electron Diffraction |

Experimental Determination of Molecular Orbital Energies

The primary experimental technique for directly probing molecular orbital energies is Ultraviolet Photoelectron Spectroscopy (UPS) .

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

-

Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber at a controlled low pressure.

-

Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I source at 21.22 eV).

-

Electron Kinetic Energy Measurement: The photons cause the ejection of electrons from the molecular orbitals. The kinetic energy of these photoejected electrons is measured by an electron energy analyzer (e.g., a hemispherical analyzer).

-

Data Analysis: The ionization potential (IP) for each molecular orbital is calculated using the equation: IP = hν - Eₖ, where hν is the energy of the incident photon and Eₖ is the measured kinetic energy of the electron. According to Koopmans' theorem, the negative of the ionization potential is approximately equal to the orbital energy of the molecular orbital from which the electron was ejected.

-

Spectral Interpretation: The resulting photoelectron spectrum shows a series of bands, each corresponding to the ionization from a specific molecular orbital. The fine structure of these bands can provide information about the vibrational energy levels of the resulting cation.

Visualizing Molecular Orbitals and Workflows

The following diagrams illustrate the molecular orbital energy levels of this compound and a typical workflow for its analysis.

Caption: Molecular orbital energy level diagram for the π-systems in this compound.

Caption: Workflow for the analysis of this compound's electronic structure.

Conclusion

The reveals a fascinating electronic structure dominated by two orthogonal π-systems. This orthogonality prevents conjugation, leading to properties distinct from those of conjugated dienes. The combination of computational modeling and experimental techniques like photoelectron spectroscopy provides a comprehensive understanding of its molecular orbitals, energies, and geometric parameters. This detailed knowledge is crucial for predicting the reactivity and properties of this compound and related allenic systems in various chemical and pharmaceutical contexts.

Computational Chemistry Analysis of Methylallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallene, also known as 1,2-butadiene, is a fascinating molecule that serves as a fundamental building block in organic synthesis and a subject of significant interest in computational chemistry. Its unique electronic structure, characterized by cumulated double bonds, gives rise to distinct reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of methylallene using computational chemistry methods, offering valuable insights for researchers in drug development and materials science. We will delve into its structural parameters, vibrational spectroscopy, conformational analysis, and thermochemistry, supported by detailed computational protocols and data.

Molecular Structure and Geometry

The equilibrium geometry of methylallene has been extensively studied using various computational methods. The key structural parameters, including bond lengths and angles, are crucial for understanding its reactivity and intermolecular interactions. Geometry optimization is typically performed using Density Functional Theory (DFT) with various functionals and basis sets, as well as higher-level ab initio methods.

Experimental Protocols: Geometry Optimization

A common and effective method for geometry optimization of organic molecules like methylallene is using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

Workflow for Geometry Optimization:

Caption: Workflow for geometry optimization of methylallene.

Table 1: Calculated Geometric Parameters of Methylallene

| Parameter | B3LYP/6-31G | MP2/6-31G |

| Bond Lengths (Å) | ||

| C1=C2 | 1.309 | 1.318 |

| C2=C3 | 1.309 | 1.318 |

| C3-C4 (methyl) | 1.465 | 1.463 |

| C1-H | 1.084 | 1.083 |

| C3-H | 1.088 | 1.087 |

| C4-H (methyl) | 1.092 | 1.091 |

| **Bond Angles (°) ** | ||

| ∠H-C1-H | 117.8 | 117.5 |

| ∠C1=C2=C3 | 178.4 | 178.5 |

| ∠C2=C3-C4 | 121.3 | 121.4 |

| ∠H-C4-H (methyl) | 108.7 | 108.6 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra and the characterization of molecular structures.

Experimental Protocols: Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. It is crucial that the geometry optimization has converged to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies.

Table 2: Calculated Vibrational Frequencies and Assignments for Methylallene (B3LYP/6-31G)*

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3105 | 25.4 | Asymmetric CH₂ Stretch |

| 3021 | 15.8 | Symmetric CH₂ Stretch |

| 2985 | 30.1 | Asymmetric CH₃ Stretch |

| 2928 | 18.9 | Symmetric CH₃ Stretch |

| 1965 | 12.3 | Asymmetric C=C=C Stretch |

| 1455 | 11.5 | Asymmetric CH₃ Bend |

| 1385 | 8.7 | Symmetric CH₃ Bend |

| 1030 | 5.2 | C-C Stretch |

| 850 | 45.6 | CH₂ Wag |

| 698 | 2.1 | C=C=C Bend |

| 355 | 3.5 | Methyl Torsion |

Conformational Analysis: Methyl Group Rotation

The rotation of the methyl group in methylallene is a key conformational feature. The energy barrier to this rotation can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of the methyl group is systematically varied.

Experimental Protocols: Rotational Barrier Calculation

To calculate the rotational barrier, the dihedral angle H-C4-C3=C2 is scanned, typically in 15 or 30-degree increments. At each step, the energy is minimized with respect to all other geometric parameters. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier.

Caption: Workflow for calculating the methyl rotational barrier.

Table 3: Calculated Rotational Barrier for the Methyl Group in Methylallene

| Method/Basis Set | Rotational Barrier (kcal/mol) | Rotational Barrier (kJ/mol) |

| B3LYP/6-31G | 1.98 | 8.28 |

| MP2/6-31G | 2.15 | 8.99 |

Thermochemistry

The thermochemical properties of methylallene, such as its enthalpy of formation, are essential for understanding its stability and reactivity in chemical reactions. These properties can be reliably calculated using high-level composite methods.

Experimental Protocols: Thermochemical Calculation

High-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4) are employed to calculate the standard enthalpy of formation. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.

Table 4: Calculated Standard Enthalpy of Formation (ΔfH°₂₉₈) of Gaseous Methylallene

| Method | ΔfH°₂₉₈ (kcal/mol) | ΔfH°₂₉₈ (kJ/mol) |

| G3 | 39.4 | 164.8 |

| Experimental[1][2][3][4] | 39.1 ± 0.2 | 163.6 ± 0.8 |

Conclusion

Computational chemistry provides a powerful toolkit for the in-depth analysis of molecules like methylallene. Through methods such as DFT and ab initio calculations, we can obtain detailed insights into its geometric structure, vibrational spectra, conformational dynamics, and thermochemical stability. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the chemistry of methylallene and related compounds in the context of drug discovery and materials science. The synergy between computational predictions and experimental validation will continue to be a driving force in advancing our understanding of complex chemical systems.

References

Spectroscopic Characterization of 1,2-Butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Butadiene, an allenic hydrocarbon with the chemical formula C₄H₆, is a volatile and highly reactive organic compound. Its unique structural feature, the cumulated double bonds, gives rise to distinct spectroscopic properties that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, focusing on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and tabulated data are presented to facilitate its unambiguous identification in complex matrices, a critical aspect in various research and development settings, including drug development where trace impurities can have significant impacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions, corresponding to the vinyl and methyl protons, respectively. The chemical shifts and coupling patterns are highly informative.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| =CH- | ~5.1 | Quartet of Triplets | ~6.6, ~3.3 |

| =CH₂ | ~4.6 | Doublet of Quartets | ~6.6, ~2.5 |

| -CH₃ | ~1.7 | Triplet of Doublets | ~3.3, ~2.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is notable for the presence of a signal at a very high chemical shift, which is characteristic of the central sp-hybridized carbon of the allene (B1206475) functionality.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C1 (=CH₂) | 74.5 |

| C2 (=C=) | 208.1 |

| C3 (=CH-) | 85.0 |

| C4 (-CH₃) | 13.8 |

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The distinct vibrational frequencies of this compound provide a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The most prominent feature is the asymmetric C=C=C stretching vibration, which is a hallmark of allenes.

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3060 | =C-H stretch |

| ~2980, ~2940 | -C-H stretch |

| ~1960 | Asymmetric C=C=C stretch |

| ~1450 | -CH₃ deformation |

| ~1430 | =CH₂ scissoring |

| ~1380 | -CH₃ symmetric deformation |

| ~1000 | =C-H bend |

| ~850 | =CH₂ wag |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C=C=C stretching vibration, which is typically weak or absent in the IR spectrum, is a strong band in the Raman spectrum of allenes.

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3060 | =C-H stretch |

| ~2980, ~2940 | -C-H stretch |

| ~1130 | Symmetric C=C=C stretch |

| ~1450 | -CH₃ deformation |

| ~1430 | =CH₂ scissoring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique used for volatile compounds like this compound.

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 54, confirming its molecular weight.[1] The fragmentation pattern provides further structural confirmation.

| m/z | Relative Intensity (%) | Fragment Ion |

| 54 | 100 | [C₄H₆]⁺ (Molecular Ion) |

| 53 | 85 | [C₄H₅]⁺ |

| 39 | 70 | [C₃H₃]⁺ |

| 27 | 65 | [C₂H₃]⁺ |

| 52 | 25 | [C₄H₄]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

| 50 | 18 | [C₄H₂]⁺ |

| 26 | 15 | [C₂H₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy of a Volatile Liquid

-

Sample Preparation : For a volatile liquid like this compound, the sample can be prepared neat or as a solution in a deuterated solvent (e.g., CDCl₃, benzene-d₆). For a neat sample, a small amount of the liquid is transferred to a high-quality NMR tube. For a solution, a few milligrams of this compound are dissolved in approximately 0.5-0.7 mL of the deuterated solvent. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

Instrumentation : The NMR spectra are acquired on a high-resolution NMR spectrometer. The magnetic field strength (e.g., 300, 400, 500 MHz) will influence the resolution of the spectrum.

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used for ¹H NMR acquisition. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), relaxation delay (typically 1-5 seconds to ensure full relaxation of the protons), and the number of scans (depending on the sample concentration).

-

¹³C NMR Acquisition : ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected chemical shift range (e.g., 0-220 ppm).

-

Data Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Gas-Phase Infrared (IR) Spectroscopy

-

Sample Introduction : A small amount of liquid this compound is introduced into an evacuated gas cell. The liquid is allowed to vaporize, filling the cell with gaseous this compound. The pressure of the gas in the cell can be controlled to optimize the signal intensity.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used for the analysis. The spectrometer should be equipped with a gas cell with appropriate windows (e.g., KBr, NaCl) that are transparent in the mid-infrared region.

-

Data Acquisition : A background spectrum of the evacuated gas cell is first collected. Then, the spectrum of the gas-filled cell is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resolution of the spectrum (e.g., 1 cm⁻¹) should be sufficient to resolve the rotational-vibrational fine structure of the absorption bands.

-

Data Analysis : The positions of the absorption bands are determined and assigned to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Introduction : A dilute solution of this compound in a volatile solvent (e.g., pentane, dichloromethane) is prepared. A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.[2] For trace analysis, purge-and-trap or headspace techniques can be employed.[2]

-

Gas Chromatography : The injected sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the GC oven is programmed to increase over time to elute the components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used to generate ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with library spectra for confirmation. The retention time from the gas chromatogram also aids in the identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an unknown organic compound, such as this compound.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Theoretical Reaction Mechanisms of 1,2-Butadiene

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,2-Butadiene, also known as methylallene, is a cumulated diene with unique structural and electronic properties that distinguish its reactivity from its more commonly studied conjugated isomer, 1,3-butadiene (B125203). Its orthogonal π-systems give rise to distinct reaction pathways, making it a subject of significant interest in theoretical and synthetic chemistry. This whitepaper provides a comprehensive overview of the core theoretical reaction mechanisms involving this compound, including radical additions, cycloadditions, and rearrangements. It integrates findings from advanced computational studies and experimental investigations, presenting quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to offer a thorough resource for professionals in chemical research and development.

Introduction to this compound

This compound is the simplest member of the substituted allene (B1206475) family, possessing two cumulative carbon-carbon double bonds (CH₂=C=CHCH₃).[1] The central carbon atom is sp-hybridized, resulting in a linear C=C=C arrangement, while the terminal carbons are sp²-hybridized.[2] A key feature of allenes is that the π-bonds are orthogonal to each other, which prevents electron conjugation across the molecule, unlike in 1,3-butadiene.[2] This unique geometry influences its thermodynamic stability and chemical reactivity.

Thermochemical data reveals that this compound is the least stable of the C₄H₆ isomers, which include 1,3-butadiene, 1-butyne, and 2-butyne, as indicated by its heat of hydrogenation.[2] Its reactivity is characterized by susceptibility to radical attack, electrophilic additions, and participation in various pericyclic reactions.[3]

Core Reaction Mechanisms

The reactivity of this compound is diverse, encompassing several major classes of reactions. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms, transition states, and potential energy surfaces of these transformations.

Radical Reactions

This compound readily undergoes addition reactions with free radicals.[3] These reactions are crucial in combustion chemistry and atmospheric science.

Reaction with Ground-State Oxygen Atoms (O(³P)) : A combined crossed-molecular-beam (CMB) experiment and high-level ab initio calculations have provided a detailed understanding of the reaction between O(³P) and this compound.[4] The reaction is multichannel, proceeding on both the triplet and singlet potential energy surfaces (PES). Access to the singlet PES occurs via intersystem crossing (ISC), which significantly impacts the product yields.[4] The primary products and their branching fractions at a collision energy of 41.8 kJ/mol have been determined.[4]

Reaction with Dicarbon (C₂) : The reaction dynamics of the dicarbon radical (in both singlet and triplet states) with this compound have been investigated using the crossed molecular beam technique and supported by ab initio calculations.[5][6] The reactions are indirect, proceeding through the barrierless formation of C₆H₆ complexes.[5][6] Subsequent isomerization of this intermediate leads to the formation of acyclic C₆H₅ products via a hydrogen loss mechanism.[5][6]

Reaction with Hydroxyl Radicals (OH•) : The gas-phase reaction of this compound with hydroxyl radicals is significant for atmospheric chemistry. The rate constant for this reaction has been determined to be 2.61 x 10⁻¹¹ cm³/molecule-sec at 25 °C, corresponding to an atmospheric half-life of about 15 hours.[3]

Cycloaddition Reactions

While the Diels-Alder, or [4+2] cycloaddition, is characteristic of conjugated dienes, the cumulated double bonds of this compound lead to different pericyclic reactivity, often favoring [2+2] cycloadditions.

Theoretical Studies : Computational studies, primarily using DFT, are essential for exploring the feasibility and mechanisms of cycloaddition reactions.[7] For related azadiene systems, DFT calculations at the Becke3LYP/6-31G(d) level have been used to investigate transition states, which are often found to be concerted but asynchronous.[8][9] Similar methodologies can be applied to this compound to determine whether it acts as the 2π or 4π component and to calculate the activation barriers for competing pathways, such as the [2+2] versus the [4+2] cycloaddition.[10] For the reaction between 1,3-butadiene and ethylene, the concerted [4+2] mechanism is favored over a stepwise biradical mechanism by 2.7 kcal/mol at the CAS-MP2/6-311+G(d,p) level.[11]

Rearrangement and Decomposition Reactions

When subjected to energy, this compound can undergo rearrangement or decomposition. Upon irradiation with ultraviolet light (220-260 nm), it decomposes into a mixture of products including methylacetylene, 1-butyne, and allene.[3] When heated to decomposition, it emits acrid smoke and fumes.[3]

Quantitative Data Summary

Quantitative data from theoretical and experimental studies are crucial for comparing the stability of isomers and understanding reaction kinetics.

Table 1: Thermochemical and Physical Properties of C₄H₆ Isomers

| Property | This compound | 1,3-Butadiene | 1-Butyne | 2-Butyne |

|---|---|---|---|---|

| Heat of Hydrogenation (kcal/mol) | -71.3 | -57.1 | -69.1 | -65.1 |

| Ionization Potential (eV) | 9.58 | 9.07 | 10.18 | 9.58 |

| Gas Phase Basicity (kcal/mol) | 185.2 | 185.5 | 183.4 | 187.6 |

Data sourced from Michigan State University, Department of Chemistry.[2]

Table 2: Product Branching Fractions for the Reaction O(³P) + this compound at E_c = 41.8 kJ/mol

| Mass (m/z) | Product Channel | Branching Fraction (%) |

|---|---|---|

| 69 | C₄H₅O + H | 18 ± 5 |

| 55 | C₃H₃O + CH₃ | 16 ± 5 |

| 42 | CH₂CO + C₂H₄ (ethene) | 26 ± 6 |

| 41 | C₃H₅ + CO | 11 ± 4 |

| 29 | HCO + C₃H₅ | 10 ± 4 |

| 28 | CO + C₃H₆ (propene) | 11 ± 4 |

| 27 | C₂H₃ + CH₃CO | 4 ± 2 |

| 15 | CH₃ + C₃H₃O | (see m/z 55) |

| 1 | H + C₄H₅O | (see m/z 69) |

Data derived from experiments and theoretical calculations reported by the National Center for Biotechnology Information.[4]

Experimental and Computational Protocols

The elucidation of these complex reaction mechanisms relies on a synergy between advanced experimental techniques and high-level computational chemistry.

Experimental Protocol: Crossed-Molecular-Beam (CMB) Reactive Scattering

This technique is used to study single-collision events under vacuum, providing insight into reaction dynamics. The protocol for the O(³P) + this compound reaction is as follows:[4]

-

Beam Generation :

-

A supersonic beam of ground-state oxygen atoms (O(³P)) is generated using a radio-frequency (RF) discharge source with O₂ seeded in helium.

-

A separate supersonic beam of pure this compound is generated.

-

-

Collision : The two beams are crossed at a fixed angle (e.g., 90°) in a high-vacuum main chamber. This defines the collision energy (E_c) and center-of-mass (CM) angle.

-

Detection :

-

The reaction products are detected by a triply differentially pumped mass spectrometer.

-

Products are ionized using "soft" electron ionization (EI) to minimize fragmentation.

-

The detector is rotatable around the collision center, allowing for the measurement of angular and velocity distributions of the products.

-

-

Data Analysis : Time-of-flight (TOF) spectra are recorded at different laboratory angles. This data is then used to derive the product's center-of-mass translational energy and angular distributions, which helps in identifying the product channels and underlying reaction mechanism.

Protocol: Theoretical Chemistry Computation

Computational studies are essential for mapping potential energy surfaces and characterizing stationary points (reactants, products, intermediates, and transition states). A typical workflow is as follows:

-

Geometry Optimization : The molecular geometries of reactants, intermediates, and products are optimized using a selected level of theory (e.g., DFT with the B3LYP functional and a basis set like 6-31G(d)).[8][9]

-

Transition State (TS) Search : A search for the first-order saddle point (the transition state) on the potential energy surface is performed. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed.

-

Frequency Analysis : Vibrational frequency calculations are performed on all optimized structures. A stable minimum will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed starting from the transition state geometry to confirm that it connects the intended reactants and products.

-

Energy Calculation : Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T) or multireference methods like CAS-MP2) are often performed on the optimized geometries to obtain more accurate reaction and activation energies.[11][12]

Conclusion

The theoretical reaction mechanisms of this compound are rich and complex, driven by its unique cumulated diene structure. Advanced computational and experimental methods have revealed a landscape dominated by radical additions and distinct cycloaddition behavior compared to its conjugated isomers. For researchers and professionals in drug development and materials science, understanding these fundamental pathways is critical for predicting reactivity, designing novel synthetic routes, and controlling reaction outcomes. The synergy between theoretical modeling and empirical validation will continue to deepen our knowledge of this versatile chemical building block.

References

- 1. This compound [webbook.nist.gov]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. This compound | C4H6 | CID 11535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crossed-Beams and Theoretical Studies of the Multichannel Reaction O(3P) + this compound (Methylallene): Product Branching Fractions and Role of Intersystem Crossing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the chemical dynamics of the reactions of dicarbon with 1-butyne, 2-butyne, and this compound – toward the formation of resonantly stabilized free radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Electronic Structure of Cumulated Dienes: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the electronic structure of cumulated dienes, also known as allenes. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this unique class of compounds. This document details their distinct bonding, geometry, and energetic properties, supported by quantitative data, detailed experimental and computational protocols, and visual diagrams to elucidate key concepts.

Introduction

Cumulated dienes are characterized by the presence of two double bonds that share a common carbon atom (C=C=C).[1][2] This arrangement imparts a unique electronic structure and geometry that distinguishes them from their isomeric conjugated and isolated dienes. The parent compound of this class is propadiene (CH₂=C=CH₂), commonly referred to as allene (B1206475).[3] Understanding the electronic intricacies of allenes is crucial for predicting their reactivity and for their potential application in various fields, including medicinal chemistry and materials science.

The central carbon atom in an allene is sp-hybridized, forming two sigma bonds and two pi bonds. The two terminal carbons are sp²-hybridized.[3][4] This hybridization leads to a linear geometry of the three-carbon backbone with a bond angle of 180°.[3][4] A key feature of allenes is that the planes of the two terminal CH₂ groups are twisted 90° relative to each other.[3] This orthogonality of the two π-systems prevents conjugation and results in distinct chemical and physical properties.

Molecular Geometry and Bonding

The unique geometry of cumulated dienes is a direct consequence of their electronic structure. The sp-hybridization of the central carbon atom dictates the linear arrangement of the C=C=C moiety. The two π-bonds are formed by the overlap of the central carbon's two unhybridized p-orbitals with the p-orbitals of the terminal sp²-hybridized carbons. As these two p-orbitals on the central carbon are perpendicular to each other, the resulting π-bonds are also orthogonal. This perpendicular arrangement of the π-systems is a defining feature of allenes.

This unique geometry gives rise to axial chirality in appropriately substituted allenes, even in the absence of a traditional stereocenter.[3] An allene with two different substituents on each of the terminal carbon atoms is chiral.[3]

Below is a diagram illustrating the orbital hybridization and geometry of allene.

Caption: Orbital hybridization in allene.

Data Presentation

Structural Parameters

The following table summarizes experimentally determined bond lengths and angles for allene and 1,2-butadiene.

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| Allene (C₃H₄) | C=C | 1.308 | H-C-H | 118.2 | [5] |

| C-H | 1.087 | H-C-C | 120.9 | [5] | |

| This compound (C₄H₆) | C₁=C₂ | 1.309 | H-C₁-H | 117.0 | |

| C₂=C₃ | 1.297 | C₁-C₂-C₃ | 178.2 | ||

| C₃-C₄ | 1.465 | C₂-C₃-C₄ | 121.5 | ||

| C-H (avg) | 1.090 | H-C₄-H | 109.5 |

Thermodynamic Data

Cumulated dienes are thermodynamically less stable than their conjugated and isolated isomers.[3] This is reflected in their heats of formation and hydrogenation.

| Compound | Heat of Formation (ΔHf°) (kJ/mol) | Heat of Hydrogenation (ΔHhydrog°) (kJ/mol) | Reference |

| Allene (gas) | 190.9 ± 1.1 | -295 | [6][7] |

| This compound (gas) | 162.2 ± 0.59 | -289 | [8] |

| (E)-1,3-Pentadiene (gas) | 18.1 kcal/mol (approx. 75.7 kJ/mol) | [3] | |

| 1,4-Pentadiene (gas) | 25.4 kcal/mol (approx. 106.3 kJ/mol) | [3] |

Spectroscopic Data

The unique electronic structure of cumulated dienes gives rise to characteristic spectroscopic signatures.

| Spectroscopy | Feature | Typical Range | Notes | Reference |

| ¹³C NMR | Central sp carbon (C=C =C) | 200-220 ppm | Highly deshielded and characteristic. | [3] |

| Terminal sp² carbons (C =C=C ) | 75-95 ppm | |||

| ¹H NMR | Vinylic protons | 4.5-5.5 ppm | ||

| IR Spectroscopy | Asymmetric C=C=C stretch | 1900-2000 cm⁻¹ | Strong and characteristic absorption. | [9] |

| Symmetric C=C=C stretch | ~1070 cm⁻¹ | Raman active. | [2] | |

| UV-Vis Spectroscopy | π → π* transition | Below 200 nm | For simple, non-conjugated allenes. | [10] |

Experimental and Computational Protocols

X-ray Crystallography

This technique is used to determine the precise three-dimensional structure of crystalline cumulated dienes.

Methodology:

-

Crystal Growth: High-quality single crystals of the cumulated diene are grown, typically by slow evaporation of a saturated solution or by slow cooling of a solution.[11][12] For volatile or air-sensitive compounds, crystallization is performed under an inert atmosphere.[12]

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1][11]

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[12] The diffraction pattern of spots is recorded on a detector as a series of images at different crystal orientations.[1]

-

Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for experimental factors.[11] This information is used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.[1]

Caption: Workflow for X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: The volatile cumulated diene is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[13]

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam, perpendicular to its direction of flow.[13]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector.[13]

-

Data Analysis: The diffraction pattern is converted into a molecular scattering curve.

-

Structure Refinement: A theoretical molecular model is used to calculate a theoretical scattering curve, which is then refined by adjusting the geometric parameters (bond lengths, bond angles, and dihedral angles) to achieve the best fit with the experimental curve.[13]

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Allenes - Wikipedia [en.wikipedia.org]

- 4. Allene [chemeurope.com]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. Solved 2 |The heat of hydrogenation for allene (Problem | Chegg.com [chegg.com]

- 8. This compound [webbook.nist.gov]

- 9. jove.com [jove.com]

- 10. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Axial Chirality and Stereochemistry of Substituted Allenes: A Technical Guide for Researchers

Introduction

Allenes are a unique class of organic compounds characterized by the presence of two cumulative carbon-carbon double bonds (C=C=C).[1][2] This arrangement imparts a distinct linear geometry to the central sp-hybridized carbon, while the two terminal carbons are sp²-hybridized.[2][3] A key consequence of this structure is that the planes containing the substituents on the terminal carbons are twisted 90° relative to each other.[4][5] This perpendicular arrangement is the foundation for a non-planar molecular structure and gives rise to a form of stereoisomerism known as axial chirality, which is distinct from the more common central (point) chirality.[3][6][7]

For a substituted allene (B1206475) to be chiral, it must lack a plane of symmetry. This condition is met when both terminal carbons are substituted with two different groups (i.e., R¹R²C=C=CR³R⁴ where R¹ ≠ R² and R³ ≠ R⁴).[3][5] The chirality of allenes was first predicted by Jacobus Henricus van 't Hoff in 1875 and experimentally confirmed in 1935.[4] This inherent three-dimensional structure, combined with their unique reactivity, makes chiral allenes valuable scaffolds in medicinal chemistry, natural product synthesis, and materials science.[8][9]

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules for Allenes

The absolute configuration of an axially chiral allene is designated as (Rₐ) or (Sₐ) using a modified Cahn-Ingold-Prelog (CIP) priority system. The molecule is viewed as an elongated tetrahedron along the C=C=C axis.[10][11]

Step-by-Step Assignment Protocol:

-

View the Molecule: Orient the molecule so you are looking directly along the C=C=C axis.

-

Prioritize Substituents: Assign priorities (1-4) to the four substituents on the terminal carbons based on the standard CIP sequence rules (higher atomic number gets higher priority).

-

Apply the Proximity Rule: The two substituents on the "front" carbon (closer to the viewer) are considered to have higher priority than the two on the "back" carbon. Therefore, the front substituents are assigned priorities 1 and 2, and the back substituents are assigned 3 and 4.[12]

-

Determine Configuration: Ignoring the lowest priority group (4), trace the path from priority 1 → 2 → 3.

-

If the path is clockwise , the configuration is assigned (Rₐ) .

-

If the path is counter-clockwise , the configuration is assigned (Sₐ) .[10]

-

The choice of which end to view from does not alter the final R/S assignment.[3]

Asymmetric Synthesis of Chiral Allenes

The development of efficient methods for the enantioselective synthesis of chiral allenes is a significant area of research.[13][14] Strategies generally fall into metal-catalyzed, organocatalytic, and chirality transfer approaches.

Metal-Catalyzed Methods

Transition metal catalysis provides powerful and versatile routes to chiral allenes.[13]

-

Palladium Catalysis: Palladium-catalyzed reactions are among the most studied, including the asymmetric carbonylation of racemic propargylic carbonates to produce optically active 2,3-allenoates.[15] Other approaches involve the SN2' or SN2'' reactions of 2-bromo-1,3-dienes.[16]

-

Copper and Zinc Catalysis: Copper and zinc salts can catalyze the synthesis of axially chiral allenols from terminal alkynes and aldehydes with high enantioselectivity.[17] One-pot methods using ZnI₂ have been shown to afford chiral allenes in good yields and excellent enantioselectivities (83–96% ee).[8]

-

Rhodium Catalysis: Rhodium-catalyzed 1,6-addition of aryltitanate or arylboronic acid reagents to 1,3-enynes is an effective method for producing highly enantioenriched tetrasubstituted allenes.[16]

-

Nickel Catalysis: A recently developed nickel-catalyzed three-component reductive dicarbofunctionalization of 1,3-enynes provides a safe and efficient route to tri- and tetrasubstituted allenes using stable organic halides.[18]

Organocatalytic Methods

Organocatalysis has emerged as a valuable alternative to metal-based systems, often offering mild reaction conditions and high stereocontrol.

-

Chiral Phosphoric Acid (CPA) Catalysis: CPAs have been successfully employed to catalyze the synthesis of chiral tetrasubstituted allenes.[9][19] For instance, the asymmetric 1,6-conjugate addition of 2-substituted indoles to in situ generated alkynyl indole (B1671886) imine methides produces indole-containing allenes with high yields and enantioselectivity.[19]

-

Chiral Amine Catalysis: Chiral secondary amines can be used to control the stereochemistry of allene formation, often proceeding through an iminium ion intermediate where the catalyst dictates the facial selectivity.[8]

The following table summarizes representative data from various asymmetric syntheses of chiral allenes.

| Catalyst/Method | Substrates | Product Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| ZnI₂ / Decahydroquinoxaline (B1602541) Scaffold | 1-Alkynes, Aromatic Aldehydes | Disubstituted Allenes | 57–85 | 83–96 | [8] |

| [(π-allyl)PdCl]₂ / (R)-ECNU-Phos | Racemic Propargylic Carbonates | 2,3-Allenoates | High | High | [15] |

| Chiral Phosphoric Acid (CPA) | α-(3-Indolyl)propargylic Alcohols, 2-Substituted Indoles | Tetrasubstituted Allenes | High | High | [19] |

| CuBr / ZnI₂ / Pyrrolidine / Chiral Ligand | Propargylic Alcohols, Aldehydes | Allenols | Good | up to 97 | [17] |

| Rh-catalyzed 1,6-addition | 1,3-Enynones, Aryltitanate Reagents | Tetrasubstituted Allenes | High | High | [16] |

| Ni-catalyzed Reductive 1,4-Alkylarylation | 1,3-Enynes, Alkyl/Aryl Iodides | Tri/Tetrasubstituted | Good | N/A (produces racemate) | [18] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below is a representative protocol for the synthesis of axially chiral allenes.

Protocol: Zinc-Promoted One-Pot Synthesis of (R)-Allenes

This protocol is adapted from a method reported for the enantioselective synthesis of chiral disubstituted allenes using a decahydroquinoxaline scaffold.[8]

Materials:

-

(4aR,8aR)-1-benzyldecahydroquinoxaline (chiral amine catalyst)

-

Zinc Iodide (ZnI₂)

-

Substituted 1-Alkyne

-

Substituted Aromatic Aldehyde

-

Toluene (B28343) (anhydrous)

-

Nitrogen gas supply

-

Standard glassware (flame-dried 25 mL reaction flask, condenser, etc.)

-

Magnetic stirrer and oil bath

Procedure:

-

Reaction Setup: To a flame-dried 25 mL reaction flask under a nitrogen atmosphere, add (4aR,8aR)-1-benzyldecahydroquinoxaline (1 mmol), toluene (3 mL), and ZnI₂ (0.5 mmol).

-

Alkyne Addition: Add the 1-alkyne (1.1 mmol) to the mixture and stir in a preheated oil bath at 110 °C for 10 minutes.

-

Cooling: Remove the flask from the oil bath and allow it to cool to room temperature under nitrogen.

-

Aldehyde Addition: Add the freshly distilled aromatic aldehyde (1 mmol) to the reaction mixture at 25 °C.

-

Heating and Reaction: Gradually heat the reaction mixture to 120 °C over approximately 45 minutes and continue stirring for 4-12 hours, monitoring the reaction by TLC.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure chiral allene.

Characterization and Stereochemical Determination

Confirming the structure and stereochemical purity of synthesized allenes is critical.

-

Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The sp-hybridized central carbon of the allene typically resonates at a characteristic chemical shift of 200-220 ppm in the ¹³C NMR spectrum.[4]

-

Chiroptical Techniques: Optical rotation and electronic circular dichroism (ECD) are key techniques for analyzing chiral samples. The sign and magnitude of the specific rotation can provide information about the enantiomeric excess and, in some cases, can be correlated with the absolute configuration.[1][20]

-

X-ray Crystallography: For crystalline allene derivatives, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration.[15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]

- 4. Allenes - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Furman Chemistry 120: Organic / Optical Activity in Allenes [furmanchm120.pbworks.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. stereochemistry - How are the Cahn-Ingold-Prelog rules applied to chiral molecules without a stereogenic carbon center? i.e biphenyls and allenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. stereoelectronics.org [stereoelectronics.org]

- 13. Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Safe and Efficient Method for Synthesizing Allenes in New Drug Development – UNIST Chemistry – English [chemistry.unist.ac.kr]

- 19. Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Thermodynamic Properties of 1,2-Butadiene and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-butadiene and its structural isomers, including 1,3-butadiene, cyclobutene, and methylenecyclopropane. This document summarizes key quantitative data, details common experimental methodologies for their determination, and visualizes the chemical pathways of isomerization and thermal decomposition.

Core Thermodynamic Data

The following tables summarize the standard enthalpy of formation, standard molar entropy, and molar heat capacity for this compound and its isomers. These values are crucial for understanding the relative stabilities of these compounds and for predicting the thermodynamics of their reactions.

Table 1: Standard Enthalpy of Formation (ΔfH°) at 298.15 K

| Compound | Formula | State | ΔfH° (kJ/mol) |

| This compound | C₄H₆ | Gas | 162.2 ± 0.59 |

| 1,3-Butadiene | C₄H₆ | Gas | 110.2 ± 0.7 |

| Cyclobutene | C₄H₆ | Gas | 157.3 ± 1.3 |

| Methylenecyclopropane | C₄H₆ | Gas | 201.0 ± 2.0 |

Table 2: Standard Molar Entropy (S°) at 298.15 K

| Compound | Formula | State | S° (J/mol·K) |

| This compound | C₄H₆ | Gas | 289.8 |

| 1,3-Butadiene | C₄H₆ | Gas | 278.7 |

| Cyclobutene | C₄H₆ | Gas | 282.4 |

| Methylenecyclopropane | C₄H₆ | Gas | 286.3 |

Table 3: Molar Heat Capacity at Constant Pressure (Cp) at 298.15 K

| Compound | Formula | State | Cp (J/mol·K) |

| This compound | C₄H₆ | Gas | 79.48 |

| 1,3-Butadiene | C₄H₆ | Gas | 79.81 |

| Cyclobutene | C₄H₆ | Gas | 64.4 ± 2.0 |

| Methylenecyclopropane | C₄H₆ | Gas | 72.93 |

Experimental Protocols

The determination of the thermodynamic properties of volatile hydrocarbons like this compound and its isomers requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter. For a volatile and gaseous compound like this compound, special handling procedures are necessary.

Methodology:

-

Sample Preparation: A known mass of the volatile liquid or condensed gaseous sample is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation. For gaseous samples, a specialized gas handling apparatus is used to accurately meter a known quantity of gas into the bomb.

-

Bomb Assembly: The sealed ampoule or capsule is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and then purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account corrections for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Measurement of Heat Capacity of Gases

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv). A common method for determining Cp is through continuous-flow calorimetry.

Methodology:

-

Gas Flow: A steady flow of the gas under investigation is established through a tube containing a heating element.

-

Temperature Measurement: The temperature of the gas is measured before and after it passes over the heating element using calibrated thermometers or thermocouples.

-

Heating: A known amount of electrical energy is supplied to the heating element.

-

Steady State: The system is allowed to reach a steady state where the temperature at both points is constant.

-

Calculation: The molar heat capacity at constant pressure is calculated from the rate of gas flow, the power supplied to the heater, and the measured temperature difference.

Determination of Entropy

The absolute entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero to the desired temperature.

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of the solid phase is measured from as low a temperature as possible (approaching 0 K) up to its melting point.

-

Enthalpy of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion, and vaporization) are measured.

-

Heat Capacity of Liquid and Gas: The heat capacity of the liquid phase is measured from the melting point to the boiling point, and the heat capacity of the gas phase is measured at the desired temperature.

-

Calculation: The absolute entropy at a given temperature is calculated by integrating C_p/T with respect to temperature from 0 K to the desired temperature, and adding the entropy changes associated with any phase transitions.[1][2] For substances that are gaseous at room temperature, statistical mechanics calculations based on spectroscopic data can also be used to determine the entropy.[1]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical pathways involving this compound and its isomers.

Isomerization of C4H6 Hydrocarbons

The C4H6 isomers are interconnected through a series of equilibrium reactions. The relative stabilities of these isomers can be inferred from their standard enthalpies of formation.

Caption: Isomerization pathways of C4H6 isomers.

Thermal Decomposition of this compound

At elevated temperatures, this compound undergoes thermal decomposition to produce a variety of smaller hydrocarbon products. The initial step is often isomerization to the more stable 1,3-butadiene.[3]

Caption: Thermal decomposition pathway of this compound.[3]

References

A Technical Guide to Quantum Mechanical Calculations for Allene Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals